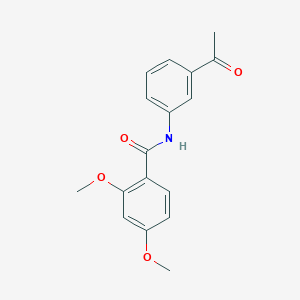

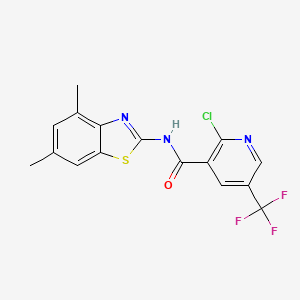

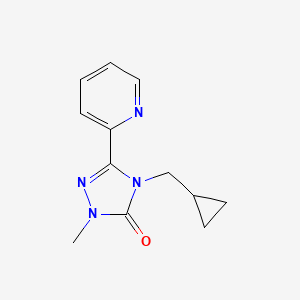

![molecular formula C18H14Cl2N2OS B2504582 4-chloro-N-{[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]methyl}benzamide CAS No. 865658-39-5](/img/structure/B2504582.png)

4-chloro-N-{[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]methyl}benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-chloro-N-{[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]methyl}benzamide is a useful research compound. Its molecular formula is C18H14Cl2N2OS and its molecular weight is 377.28. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

DNA Minor Groove Binding

Hoechst 33258 is a bis-benzimidazole family member known for its strong binding to the DNA's minor groove, particularly AT-rich sequences. Its derivatives are applied in plant cell biology for chromosome and nuclear staining, flow cytometry, chromosome analysis, etc. They are also explored as radioprotectors and topoisomerase inhibitors, providing a foundation for rational drug design and insights into DNA sequence recognition and binding (Issar & Kakkar, 2013).

Synthetic Route for 5,5′-Methylene-bis(benzotriazole)

The synthesis of 5,5′-Methylene-bis(benzotriazole), a versatile intermediate for metal passivators and light-sensitive materials, lacked an easily performed method. A practical pilot-scale method was developed, highlighting the molecule's relevance in green chemistry (Gu et al., 2009).

Structural Insights into Novel Substituted Thiazolidin-4-ones

The reaction of chloral with substituted anilines, leading to substituted 2trichloromethyl-3-phenyl-1,3-thiazolidin-4-ones, offers a novel synthetic route with several potential intermediates. High-resolution spectroscopy and ab initio calculations provided insights into the conformation of these products (Issac & Tierney, 1996).

Benzimidazoles, Quinoxalines, and Benzodiazepines from o-Phenylenediamines

This review detailed methods for synthesizing benzimidazoles, quinoxalines, and benzo(1,5)diazepines from o-phenylenediamines, with a focus on azolylthiazoles and their synthesis and biological applications. The synthesis of novel 1,3-benzoxazine-based fluorescent systems and other related derivatives was also discussed (Ibrahim, 2011).

Organochlorine Compounds in the Aquatic Environment

The review assessed the impact of chlorophenols in the aquatic environment, noting their moderate toxicity to mammalian and aquatic life. Their persistence and bioaccumulation potential, along with their strong organoleptic effect, were highlighted (Krijgsheld & Gen, 1986).

Imidazole Derivatives and Antitumor Activity

The review focused on bis(2-chloroethyl)amino derivatives of imidazole and their role as potential antitumor drugs. The structure-activity relationship of these derivatives was examined, noting their relevance in drug synthesis with varying biological properties (Iradyan et al., 2009).

Mechanism of Action

Target of Action

The primary target of the compound is currently unknown. Similar compounds have been found to interact with various receptors and enzymes in the body .

Mode of Action

It is likely that it interacts with its targets through a combination of covalent and non-covalent interactions, leading to changes in the conformation and activity of the target .

Biochemical Pathways

Thiazole derivatives have been found to have diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .

Pharmacokinetics

Similar compounds have been found to have varying degrees of bioavailability, depending on factors such as their chemical structure, the route of administration, and the presence of other compounds .

Result of Action

Based on the diverse biological activities of similar thiazole derivatives, it is likely that this compound could have a range of effects, from modulating enzyme activity to altering cell signaling pathways .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other compounds can affect the compound’s solubility, stability, and interaction with its targets .

Safety and Hazards

Future Directions

While specific future directions for this compound are not available, the development of novel antidepressants that have a quick onset, low side effects, with enhanced cognitive function is a significant area of study in the discipline . The development of novel dual- or multi-target antidepressants is particularly essential .

Properties

IUPAC Name |

4-chloro-N-[[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]methyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14Cl2N2OS/c1-11-16(10-21-17(23)12-2-6-14(19)7-3-12)24-18(22-11)13-4-8-15(20)9-5-13/h2-9H,10H2,1H3,(H,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDOHFGICQHEJBX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)C2=CC=C(C=C2)Cl)CNC(=O)C3=CC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14Cl2N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

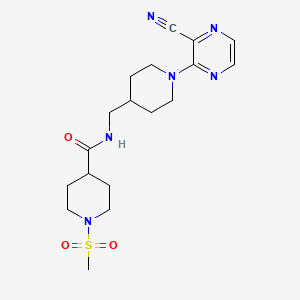

![2,5-dichloro-N-[4-[4-[(2,5-dichlorobenzoyl)amino]-3-methoxyphenyl]-2-methoxyphenyl]benzamide](/img/structure/B2504511.png)

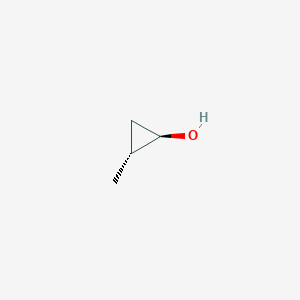

![1-(Benzo[d][1,3]dioxol-5-yl)-3-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)urea](/img/structure/B2504519.png)

![ethyl 5-amino-1-(5-{[(4-ethylphenyl)amino]carbonyl}pyridin-2-yl)-1H-pyrazole-4-carboxylate](/img/structure/B2504520.png)